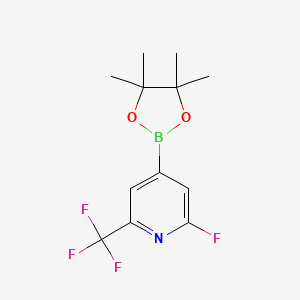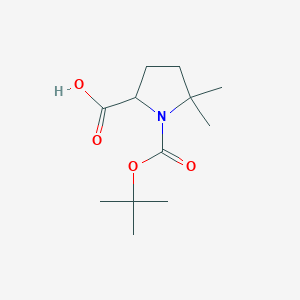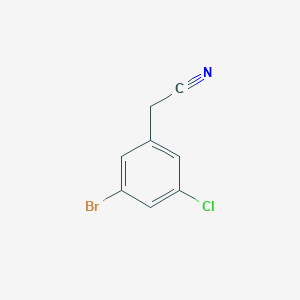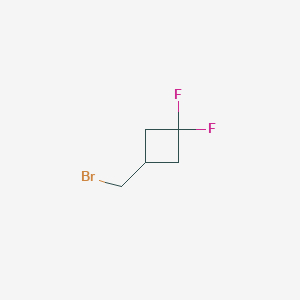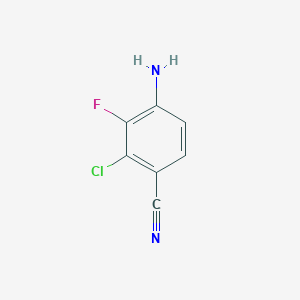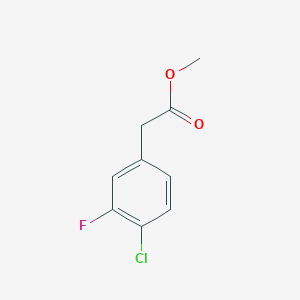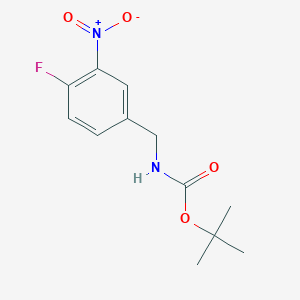
4-Fluoro-3-nitrobencilcarbamato de tert-butilo
Descripción general
Descripción
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a chemical compound with the CAS Number: 885280-67-1. It has a molecular weight of 270.26 . The IUPAC name for this compound is tert-butyl 4-fluoro-3-nitrobenzylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is 1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a solid at room temperature. The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Síntesis de Nitroxi-fenilos Fluorados
Este compuesto se utiliza en la síntesis de nitroxi-fenilos fluorados. Estos nitroxi-fenilos son importantes para crear materiales funcionales y farmacéuticos con propiedades únicas debido a la presencia de átomos de flúor. El proceso implica la sustitución de un átomo de flúor en arenos polifluorados por tert-butilamina, seguido de oxidación para producir los nitroxi-fenilos .
Desarrollo de Complejos Cobre-Nitroxi
La interacción de 4-Fluoro-3-nitrobencilcarbamato de tert-butilo con hexafluoroacetilacetonato de cobre da como resultado la formación de complejos cobre-nitroxi. Estos complejos se han estudiado por sus propiedades magnéticas, en particular para las interacciones de intercambio ferromagnético intramoleculares, que son valiosas en el campo del magnetismo molecular .
Aplicaciones Farmacéuticas
Debido a sus características estructurales, este compuesto tiene aplicaciones potenciales en productos farmacéuticos. Se puede utilizar como precursor para la síntesis de varios medicamentos, especialmente aquellos que requieren un componente aromático fluorado para mejorar sus propiedades farmacocinéticas .
Ciencia de Materiales
En la ciencia de los materiales, This compound se puede usar para modificar las propiedades de la superficie de los materiales. La introducción de grupos fluorados puede conducir al desarrollo de materiales con mayor resistencia a solventes, aceites y otros químicos .
Síntesis Orgánica
Este compuesto sirve como un bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su grupo nitro reactivo y el grupo protector tert-butilo lo convierten en un reactivo versátil para múltiples vías sintéticas .
Química Analítica
En química analítica, los derivados de This compound se pueden usar como estándares o reactivos en varios métodos cromatográficos o espectroscópicos, lo que ayuda en la detección y cuantificación de moléculas complejas .
Investigación Agroquímica
La parte aromática fluorada de este compuesto se encuentra a menudo en agroquímicos. Se puede utilizar para sintetizar nuevos compuestos con aplicaciones potenciales como pesticidas o herbicidas, aprovechando la bioactividad de los sistemas aromáticos fluorados .
Química Ambiental
Por último, la investigación sobre el destino ambiental de los compuestos fluorados incluye el estudio de derivados como This compound. Comprender su descomposición e interacción con los factores ambientales es crucial para evaluar su impacto en los ecosistemas .
Mecanismo De Acción
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate acts as an electron-withdrawing group, which means that it can bind to certain molecules and cause them to become more stable. This makes it an ideal reagent for synthetic and analytical chemistry. In addition, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can bind to certain amino acids, allowing it to be used to detect the presence of these amino acids in a sample.
Biochemical and Physiological Effects
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate has a variety of biochemical and physiological effects. It can bind to certain molecules and cause them to become more stable. In addition, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can bind to certain amino acids, allowing it to be used to detect the presence of these amino acids in a sample. It can also interact with certain enzymes, leading to changes in their activity. Finally, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can interact with certain hormones, leading to changes in their levels in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate has a number of advantages for use in lab experiments. It is a highly reactive compound, meaning that it can be used in a variety of reactions. It is also relatively stable, meaning that it can be stored for long periods of time without degrading. Finally, it is relatively inexpensive, making it an ideal reagent for synthetic and analytical chemistry. However, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate does have some limitations. It is toxic, meaning that it should be handled with caution. In addition, it can cause skin and eye irritation, so it should be used with proper safety equipment.
Direcciones Futuras
There are a number of potential future directions for the use of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in scientific research. One potential direction is the development of new methods of synthesis. This could allow for the production of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in larger quantities and at lower costs. Another potential direction is the development of new analytical techniques using Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This could allow for the detection of more complex molecules, such as proteins and hormones. Finally, further research into the biochemical and physiological effects of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate could lead to the development of new therapeutic compounds.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNFPXJSFBABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697678 | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885280-67-1 | |
| Record name | 1,1-Dimethylethyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




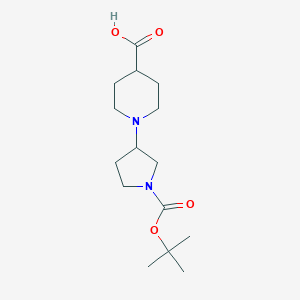
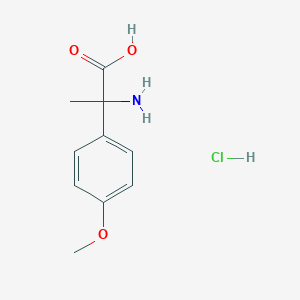
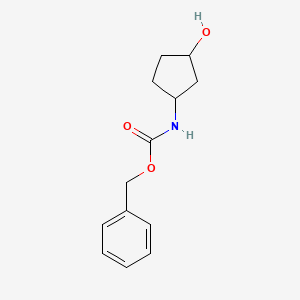
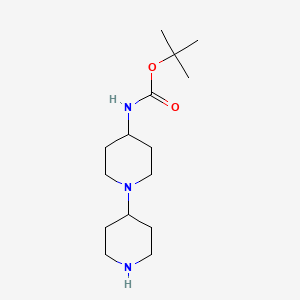
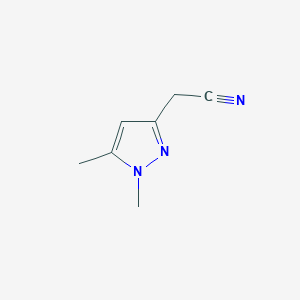
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
